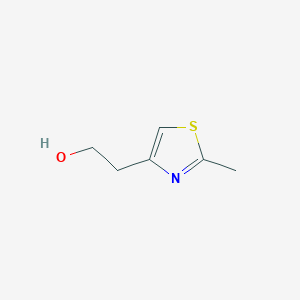

2-(2-Methyl-1,3-thiazol-4-yl)ethanol

Description

Properties

IUPAC Name |

2-(2-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c1-5-7-6(2-3-8)4-9-5/h4,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKVZAFNJAMAQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600898 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121357-04-8 | |

| Record name | 2-(2-Methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the core physicochemical properties of the compound 2-(2-Methyl-1,3-thiazol-4-yl)ethanol. The information presented is based on currently available data from chemical suppliers and public databases. It is important to note that detailed experimental studies on this specific isomer are limited in publicly accessible literature.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in research and development settings.

| Property | Value | Source |

| CAS Number | 121357-04-8 | [1] |

| Molecular Formula | C₆H₉NOS | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

| Boiling Point | 132 °C | [1] |

| Purity | > 97% | [2] |

| SMILES | CC1=NC(=CS1)CCO | [1] |

Safety and Handling

For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include:

-

Handling: Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and store it locked up.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[2]

Experimental Data and Protocols

Researchers interested in this molecule may need to develop or adapt synthetic routes from general methods for thiazole synthesis. A general approach might involve the Hantzsch thiazole synthesis or similar methodologies.

Logical Workflow for Compound Characterization

Given the limited specific data, the following diagram illustrates a generic experimental workflow for the characterization of a novel chemical compound like this compound. This serves as a logical guide for researchers.

Note on Isomers

It is critical to distinguish this compound from its isomer, 4-Methyl-5-thiazoleethanol (also known as 2-(4-methyl-1,3-thiazol-5-yl)ethanol), which has a different CAS number (137-00-8).[3][4] The latter is more extensively studied and is reported to have applications as a fragrance ingredient.[5] Thiazole derivatives, in general, are explored for a range of biological activities, including potential antimicrobial and antifungal properties.[6] However, such activities cannot be assumed for this compound without specific experimental validation.

References

- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]

- 2. fishersci.ca [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. SID 134973395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS 121357-04-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS 121357-04-8), a key intermediate in the synthesis of the β3-adrenergic agonist, Mirabegron. This document details its chemical and physical properties, outlines a probable synthetic route based on established methodologies, and discusses its potential biological significance in the context of drug discovery. While specific experimental data on this compound is limited in publicly available literature, this guide consolidates information on related structures and synthetic precursors to provide a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a structural motif prevalent in a wide array of biologically active molecules and pharmaceuticals. Its primary significance lies in its role as a crucial building block in the industrial synthesis of Mirabegron, a medication approved for the treatment of overactive bladder. The thiazole moiety is known to be a versatile scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide aims to provide a detailed technical resource on this compound, covering its synthesis, properties, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 121357-04-8 | [1] |

| Molecular Formula | C₆H₉NOS | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CC1=NC(=CS1)CCO | [1] |

| Boiling Point | 132 °C | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) |

Synthesis

A likely precursor for this synthesis is 2-(2-methyl-1,3-thiazol-4-yl)acetic acid, which can be subsequently reduced to the desired ethanol derivative.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on standard organic chemistry procedures for analogous transformations.

Step 1: Synthesis of Ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (Hantzsch Thiazole Synthesis)

-

To a solution of thioacetamide (1.0 eq) in ethanol, add ethyl 4-chloroacetoacetate (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate.

Step 2: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)acetic acid (Hydrolysis)

-

Dissolve ethyl 2-(2-methyl-1,3-thiazol-4-yl)acetate (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.

-

Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-methyl-1,3-thiazol-4-yl)acetic acid.

Step 3: Synthesis of this compound (Reduction)

-

To a solution of 2-(2-methyl-1,3-thiazol-4-yl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq), at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup for LiAlH₄).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Data (Predicted and Comparative)

No specific spectroscopic data for this compound has been found in the reviewed literature. However, predicted shifts and data from its isomer, 4-methyl-5-(2-hydroxyethyl)thiazole, can provide a useful reference.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.0 (s, 1H, thiazole H-5)

-

δ ~3.9 (t, 2H, -CH₂-OH)

-

δ ~2.9 (t, 2H, Ar-CH₂-)

-

δ ~2.7 (s, 3H, -CH₃)

-

δ ~2.0 (br s, 1H, -OH)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~165 (thiazole C-2)

-

δ ~150 (thiazole C-4)

-

δ ~115 (thiazole C-5)

-

δ ~62 (-CH₂-OH)

-

δ ~33 (Ar-CH₂-)

-

δ ~19 (-CH₃)

Comparative Spectroscopic Data for 4-Methyl-5-(2-hydroxyethyl)thiazole (CAS 137-00-8)

| Data Type | Key Signals |

| ¹H NMR | δ 8.52 (s, 1H), 3.81 (t, 2H), 3.00 (t, 2H), 2.38 (s, 3H)[2][3] |

| Mass Spectrum (EI) | m/z (%): 143 (M+, 44), 112 (100), 85 (32), 45 (28)[3] |

Biological Activity and Drug Development Applications

The primary known application of this compound is as a key intermediate in the synthesis of Mirabegron.[4] Mirabegron is a selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[4][5] The synthesis of Mirabegron involves the coupling of this thiazole ethanol derivative (or a related acetic acid derivative) with (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[6][7]

Caption: Role of the target compound in Mirabegron synthesis.

While no specific biological activity data for this compound has been reported, the broader class of thiazole derivatives is known to exhibit a wide range of pharmacological effects. Studies on various substituted thiazoles have demonstrated activities including:

-

Anticancer: Some thiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[8]

-

Antioxidant: Certain 2-aminothiazole derivatives have exhibited significant radical scavenging potential.

-

Antimicrobial: The thiazole ring is a core component of many antimicrobial agents.

The biological activity of this compound itself remains an area for future investigation. Its structural similarity to other bioactive thiazoles suggests that it could be a valuable scaffold for the development of new therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate, most notably in the production of the drug Mirabegron. While detailed experimental and biological data for this specific compound are scarce, this guide provides a framework for its synthesis and potential properties based on established chemical principles and the activities of related compounds. Further research into the synthesis, characterization, and biological evaluation of this and similar thiazole derivatives is warranted to explore their full potential in medicinal chemistry and drug discovery.

References

- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Technical Guide: Molecular Weight of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the molecular weight of the chemical compound 2-(2-Methyl-1,3-thiazol-4-yl)ethanol. The determination of an accurate molecular weight is a foundational step in chemical research, impacting everything from reaction stoichiometry to the interpretation of analytical data.

Molecular Formula

The established molecular formula for this compound is C₆H₉NOS .[1][2] This formula indicates that a single molecule of the compound is composed of six carbon atoms, nine hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom.

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation methodology involves the following steps:

-

Identify the number of atoms of each element from the molecular formula.

-

Obtain the standard atomic weight for each element. These values are based on the isotopic composition of the elements as found in nature.

-

Calculate the total mass for each element by multiplying the atom count by its standard atomic weight.

-

Sum the total masses of all elements to determine the molecular weight of the compound.

Data Presentation: Atomic Weight Contributions

The following table summarizes the quantitative data used to calculate the molecular weight of C₆H₉NOS.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 6 | 12.011[3][4][5] | 72.066 |

| Hydrogen | H | 9 | 1.008[6][7][8] | 9.072 |

| Nitrogen | N | 1 | 14.007[9][10][11] | 14.007 |

| Oxygen | O | 1 | 15.999[12][13][14] | 15.999 |

| Sulfur | S | 1 | 32.066[15][16][17] | 32.066 |

| Total | 143.210 |

Calculation Workflow Visualization

The logical flow for the molecular weight calculation is illustrated in the diagram below. This visualization breaks down the process from the molecular formula to the final calculated value.

Caption: Workflow for calculating the molecular weight of C₆H₉NOS.

Conclusion

Based on the standard atomic weights of its constituent elements, the calculated molecular weight of this compound is 143.210 g/mol . This value is consistent with figures published in chemical supplier catalogs and databases.[1][2] This precise value is critical for accurate quantitative analysis, formulation development, and experimental design in a professional research setting.

References

- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. echemi.com [echemi.com]

- 16. Atomic Weight of Sulfur | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. quora.com [quora.com]

In-Depth Technical Guide: 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

An Examination of a Versatile Thiazole Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

The chemical structure of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol consists of a five-membered aromatic thiazole ring, substituted with a methyl group at the 2-position and an ethanol group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121357-04-8 | [1][2][3] |

| Molecular Formula | C₆H₉NOS | [1][2] |

| Molecular Weight | 143.21 g/mol | [2] |

| Appearance | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis of Thiazole Derivatives: A General Overview

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the surveyed literature, the synthesis of 2,4-disubstituted thiazoles is a well-established area of organic chemistry. The most common and versatile method is the Hantzsch Thiazole Synthesis .

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.[4] For the synthesis of a compound like this compound, a plausible conceptual pathway would involve the reaction of a suitable α-haloketone with thioacetamide.

Conceptual Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: Generalized workflow for Hantzsch thiazole synthesis.

General Experimental Protocol (Illustrative)

A generalized protocol based on the Hantzsch synthesis for related structures is as follows. It is important to note that this is a representative procedure and would require optimization for the specific synthesis of this compound.

-

Reactant Preparation: An α-haloketone precursor is dissolved in a suitable solvent, typically a polar protic solvent like ethanol.

-

Thioamide Addition: An equimolar amount of thioacetamide is added to the solution.

-

Reaction: The mixture is heated to reflux and stirred for a period of time, which can range from a few hours to overnight.[5] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then typically neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel.

-

Characterization: The structure of the final product is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological and Pharmacological Context of Thiazole Derivatives

The thiazole ring is a key structural component in a wide array of pharmacologically active molecules.[6][7][8] While there is no specific biological data available for this compound, the broader family of thiazole derivatives has been extensively studied and shown to possess a diverse range of biological activities.

Table 2: Reported Biological Activities of Various Thiazole Derivatives

| Biological Activity | Description | Representative References |

| Anticancer | Thiazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[9] | [6][9][10] |

| Antimicrobial | Many thiazole derivatives exhibit potent antibacterial and antifungal properties.[11] | [7][11][12] |

| Anti-inflammatory | Certain thiazole derivatives have been shown to possess anti-inflammatory effects. | [7] |

| Antiviral | The thiazole scaffold is present in some antiviral agents. | [6] |

| Antioxidant | Some thiazole derivatives have been reported to have antioxidant capabilities. | [13] |

Logical Relationship of Thiazole Structure to Biological Activity

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. The core thiazole structure serves as a scaffold, and the substituents modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influence its interaction with biological targets.

Caption: Relationship between thiazole structure and biological activity.

Conclusion

This compound is a chemical entity whose primary significance in the scientific literature appears to be as a synthetic intermediate or a fragment for the construction of more complex, potentially bioactive molecules. While a detailed biological profile and specific mechanisms of action for this compound are not currently documented, its constituent thiazole ring is a cornerstone of many established and experimental therapeutic agents. Researchers and drug development professionals can view this compound as a valuable starting material for the synthesis of novel thiazole derivatives. Future studies would be necessary to elucidate any intrinsic biological activity of this compound itself. The general synthetic routes and the broad pharmacological importance of the thiazole class of compounds provide a solid foundation for such future investigations.

References

- 1. targetmol.com [targetmol.com]

- 2. biocat.com [biocat.com]

- 3. This compound 97+% | 121357-04-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 6. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. jetir.org [jetir.org]

- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, a heterocyclic molecule with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and explores its role as a synthetic building block. While specific biological activity for this compound is not extensively documented in publicly available literature, this guide discusses the known biological significance of the broader class of thiazole derivatives, providing context for its potential therapeutic applications. This paper aims to be a foundational resource for researchers investigating this compound and its derivatives.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.

IUPAC Name: this compound

CAS Number: 121357-04-8[1]

Molecular Formula: C₆H₉NOS[1]

Molecular Weight: 143.21 g/mol [1]

Physicochemical Data

A summary of the available quantitative data for this compound and its isomer, 2-(4-methylthiazol-5-yl)ethanol, is presented in Table 1 for comparative analysis. Data for the target compound is limited, and therefore, data for its well-characterized isomer is included to provide additional context.

| Property | This compound | 2-(4-Methylthiazol-5-yl)ethanol (Isomer) |

| Molecular Formula | C₆H₉NOS | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol [1] | 143.21 g/mol |

| Boiling Point | 132 °C[1] | 259.88 °C |

| Melting Point | Not available | 62.5 °C |

| Density | Not available | 1.1690 g/cm³ |

| Water Solubility | Not available | 9081 mg/L |

| LogP | Not available | 1.11 |

Note: Physicochemical data for the isomer 2-(4-methylthiazol-5-yl)ethanol is provided for reference and is sourced from publicly available data.

Synthesis and Experimental Protocols

A plausible synthetic route could involve the reaction of a thioamide, such as thioacetamide, with an α-haloketone bearing the ethanol side chain.

General Postulated Synthesis Workflow

Caption: Postulated Hantzsch synthesis of the target compound.

Role in Drug Discovery and Development

The thiazole moiety is a key structural component in a variety of biologically active compounds and approved drugs.[2] Thiazole-containing molecules have demonstrated a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.

While specific studies detailing the biological activity of this compound are limited, its structural features suggest it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The ethanol side chain provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Logical Relationship in Drug Discovery

Caption: Role as a building block in drug discovery.

Potential Biological Pathways

Given the lack of specific biological data for this compound, it is not possible to definitively link it to any particular signaling pathway. However, the thiazole nucleus is present in several drugs with well-defined mechanisms of action. For instance, the FDA-approved drug Nitazoxanide, a thiazolide antiparasitic agent, is known to interfere with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron-transfer reaction, which is crucial for anaerobic energy metabolism.

Future research on this compound and its derivatives could explore their potential to interact with similar metabolic pathways in pathogenic organisms.

Conclusion

This compound is a chemical entity with a foundation in the well-established and biologically significant thiazole class of compounds. While direct experimental data on its biological activity and specific, detailed synthetic protocols are not extensively reported, its structure suggests significant potential as a scaffold and building block in medicinal chemistry. This guide provides a summary of the available information and a framework for future research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further investigation is warranted to fully elucidate its physicochemical properties and to explore its potential applications in the development of novel therapeutic agents.

References

Unveiling the Solubility Profile of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

Based on the structural features of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, which includes a polar thiazole ring and a hydroxyl group capable of hydrogen bonding, a qualitative solubility profile can be predicted. The presence of these polar functionalities suggests good solubility in polar organic solvents. Conversely, its solubility is expected to be limited in non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the compound can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | The polar nature of the thiazole ring and the hydroxyl group allows for favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. "Like dissolves like" principle applies. |

It is important to note that temperature can significantly influence solubility, with solubility generally increasing with a rise in temperature for most solid solutes in liquid solvents.[1]

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2]

Shake-Flask Method: A Detailed Protocol

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured using a suitable analytical technique.[2]

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[2]

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification:

-

Gravimetric Analysis: A known volume of the clear supernatant is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid is determined. This method is straightforward but may be less accurate for solvents with high boiling points.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and the solvent is transparent in the UV-Vis range, a calibration curve of absorbance versus concentration can be prepared. The concentration of the saturated solution can then be determined by measuring its absorbance.[2]

-

HPLC Analysis: This is often the preferred method due to its high sensitivity and specificity. A calibration curve is generated by injecting known concentrations of the compound. The saturated solution is then diluted appropriately and injected into the HPLC system to determine its concentration.

-

Data Presentation: The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for determining solubility via the shake-flask method.

Logical Relationship for Solubility Prediction

The following diagram illustrates the logical relationship between the molecular properties of this compound and its predicted solubility in different types of solvents.

Caption: Factors influencing the predicted solubility of the target compound.

References

The Biological Versatility of Thiazole-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of thiazole-containing compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiazole-containing compounds has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines is presented in Table 1.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Dasatinib | Various | Varies | - | - | [1] |

| Ixazomib | Various | Varies | - | - | [1] |

| Tiazofurin | Various | Varies | - | - | [3] |

| Compound 15 | Five tumor cell lines | < 10 | - | - | [4] |

| Compound 18 | Jurkat cells | 2.79 | Cisplatin | - | [4] |

| Compound 4c | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [5] |

| Compound 4c | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [5] |

| Compound 9t | MCF-7 | 0.16 | Sorafenib | - | |

| Compound 9t | WM266.4 | 0.12 | Sorafenib | - | |

| Compound 8j | HepG2 | 7.90 | - | - | [6] |

| Compound 8m | HepG2 | 5.15 | - | - | [6] |

| Compound 5b | MCF-7 | 0.48 ± 0.03 | - | - | [7] |

| Compound 5b | A549 | 0.97 ± 0.13 | - | - | [7] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of thiazole-based anticancer agents exert their effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a common feature in many cancers.[8][9] Thiazole derivatives can inhibit key kinases in this pathway, such as PI3K, Akt, and mTOR, leading to the induction of apoptosis and suppression of tumor growth.

References

- 1. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives as inhibitors of cyclooxygenases in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. globalsciencebooks.info [globalsciencebooks.info]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to Thiazole Chemistry in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have made it a cornerstone in the development of numerous therapeutic agents. From potent anticancer and antimicrobial drugs to anti-inflammatory and antiviral compounds, the thiazole nucleus is a recurring feature in a significant portion of the modern pharmacopeia. This in-depth technical guide provides a comprehensive overview of thiazole chemistry for drug discovery, detailing its synthesis, mechanism of action, and therapeutic applications, with a focus on quantitative data and detailed experimental protocols.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The unique electronic properties of the thiazole ring, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[1] The presence of both a hydrogen bond donor (N-H in aminothiazoles) and acceptor (the nitrogen atom) within a compact framework allows for diverse and specific binding to enzyme active sites and receptors.

Synthesis of Thiazole-Based Compounds: The Hantzsch Synthesis and Beyond

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a classic and widely utilized method.[2] This reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the mixture through a Buchner funnel.

-

Wash the collected solid with water.

-

Spread the solid on a tared watch glass and allow it to air dry to yield 2-amino-4-phenylthiazole.

Synthesis of FDA-Approved Thiazole-Containing Drugs

The synthesis of more complex, FDA-approved drugs often involves multi-step sequences that may incorporate the Hantzsch synthesis or other methods for forming the thiazole core.

Dasatinib Synthesis Overview: A common synthetic route for Dasatinib involves the initial coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine.[3] This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[3]

Ritonavir Synthesis Overview: The synthesis of Ritonavir is a complex, multi-step process. A key step involves the coupling of (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid with (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane.[4]

Meloxicam Synthesis Overview: Meloxicam can be synthesized by reacting 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole in a high-boiling solvent like dimethyl sulfoxide.[5]

Therapeutic Applications and Mechanisms of Action

Thiazole derivatives have demonstrated efficacy in a wide range of therapeutic areas. Their mechanism of action often involves the inhibition of key enzymes or the modulation of signaling pathways.

Anticancer Activity

Many thiazole-containing compounds exhibit potent anticancer activity. A prominent example is Dasatinib , a multi-targeted tyrosine kinase inhibitor.

Mechanism of Action of Dasatinib: Dasatinib is a potent inhibitor of the BCR-ABL kinase, the hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.[6][7] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[7][8] This leads to the induction of apoptosis in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. vixra.org [vixra.org]

- 4. Ritonavir synthesis - chemicalbook [chemicalbook.com]

- 5. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol and its derivatives. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents incorporating the thiazole scaffold.

Introduction

The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds and approved pharmaceuticals. Its versatile chemical nature allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The compound this compound serves as a valuable building block for the synthesis of various derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This document details the synthesis of the parent alcohol and subsequent derivatization to form esters and ethers, providing specific protocols and characterization data.

Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through several synthetic routes. One common and effective method is a multi-step synthesis commencing from α-acetyl-γ-butyrolactone.

Synthetic Pathway Overview

A widely utilized pathway involves the chlorination of α-acetyl-γ-butyrolactone, followed by hydrolysis to form a key chloroketone intermediate. This intermediate is then cyclized with a sulfur source, such as thioformamide, to construct the thiazole ring. Subsequent workup and purification yield the desired product.

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established patent literature, which describes a robust method for the preparation of the target compound.

Step 1: Synthesis of α-Acetyl-α-chloro-γ-butyrolactone

-

To a stirred solution of α-acetyl-γ-butyrolactone (100 parts by mass) in a suitable reaction vessel, slowly add sulfuryl chloride (80 parts by mass) while maintaining the temperature between 40-42 °C.

-

Continue stirring the reaction mixture for 1.5 hours at the same temperature.

-

After the reaction is complete, dry the mixture with a suitable drying agent (e.g., anhydrous CaCl₂) and filter to obtain α-acetyl-α-chloro-γ-butyrolactone.

Step 2: Synthesis of 3-Chloro-3-acetylpropanol

-

To the α-acetyl-α-chloro-γ-butyrolactone obtained in the previous step, add 5% sulfuric acid (77 parts by mass) or 5% hydrochloric acid (160 parts by mass).

-

Heat the mixture to reflux and maintain for 5 hours.

-

After cooling, extract the reaction mixture three times with dichloromethane (60 parts by mass each). The combined organic layers contain the desired 3-chloro-3-acetylpropanol.

Step 3: Synthesis of this compound

-

In a separate reaction vessel, prepare thioformamide by slowly adding phosphorus pentasulfide (54 parts by mass) to formamide (100 parts by mass) at 28-32 °C over 1.5 hours.

-

After the addition is complete, continue stirring for 2 hours.

-

Extract the resulting thioformamide into dichloromethane.

-

Combine the dichloromethane solution of 3-chloro-3-acetylpropanol (from Step 2) with the thioformamide solution.

-

Heat the mixture to reflux for 5 hours.

-

After cooling to 30 °C, adjust the pH of the reaction mixture to 9 with a 5% sodium hydroxide solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Boiling Point (°C) |

| This compound | 3-Chloro-3-acetylpropanol, Thioformamide | NaOH | Dichloromethane | ~74-82% | 123-125 (at 398 Pa) |

Synthesis of this compound Derivatives

The hydroxyl group of this compound provides a convenient handle for the synthesis of various derivatives, primarily through esterification and etherification reactions. These modifications can significantly impact the biological activity of the parent molecule.

Esterification Reactions

Ester derivatives can be synthesized through the reaction of this compound with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides). The Fischer esterification, using an acid catalyst, is a common method.

Caption: General workflow for the esterification of this compound.

3.1.1. Experimental Protocol: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl acetate

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of acetic anhydride (3.0 eq).

-

Add a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure ester.

3.1.2. Quantitative Data for Ester Derivatives

| Derivative | Carboxylic Acid/Anhydride | Catalyst | Solvent | Yield (%) | Biological Activity (Example) |

| 2-(2-Methyl-1,3-thiazol-4-yl)ethyl acetate | Acetic anhydride | H₂SO₄ | Neat | >90 | Precursor for further synthesis |

| 2-(2-Methyl-1,3-thiazol-4-yl)ethyl benzoate | Benzoyl chloride | Pyridine | Dichloromethane | 85-95 | Potential antimicrobial agent |

Etherification Reactions

Ether derivatives can be prepared via Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide.

Caption: General workflow for the etherification of this compound.

3.2.1. Experimental Protocol: Synthesis of 4-(2-methoxyethyl)-2-methyl-1,3-thiazole

-

To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Carefully quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

3.2.2. Quantitative Data for Ether Derivatives

| Derivative | Alkyl Halide | Base | Solvent | Yield (%) | Biological Activity (Example) |

| 4-(2-Methoxyethyl)-2-methyl-1,3-thiazole | Methyl iodide | NaH | THF | 75-85 | Potential CNS-active agent |

| 4-(2-Benzyloxyethyl)-2-methyl-1,3-thiazole | Benzyl bromide | NaH | DMF | 80-90 | Intermediate for deprotection |

Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities. The nature of the substituent introduced at the ethanol moiety can significantly influence the pharmacological profile. For instance, the introduction of aromatic esters has been shown to confer antimicrobial properties, while certain ether derivatives are being explored for their potential effects on the central nervous system.

While specific signaling pathway data for derivatives of this particular molecule are not extensively published, related thiazole compounds are known to interact with various biological targets. For example, some thiazole derivatives have been shown to inhibit protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival. Disruption of these pathways is a hallmark of cancer, making kinase inhibition a key therapeutic strategy.

Caption: Hypothetical inhibition of a kinase signaling pathway by a thiazole derivative.

Further research is required to elucidate the precise molecular targets and signaling pathways modulated by derivatives of this compound. The synthetic protocols provided herein offer a foundation for generating a library of compounds for such biological investigations.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a practical framework for the preparation of this compound and its derivatives. The ability to readily modify the core structure through esterification and etherification opens up avenues for the systematic exploration of structure-activity relationships. This will be instrumental in the design and development of novel thiazole-based compounds with potential therapeutic applications. Researchers are encouraged to utilize these methods as a starting point for their own investigations into this promising class of molecules.

Application Notes and Protocols for 2-(2-Methyl-1,3-thiazol-4-yl)ethanol as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a versatile bifunctional molecule incorporating a reactive primary alcohol and a pharmaceutically relevant 2-methylthiazole core. This unique combination makes it a valuable building block in medicinal chemistry and drug discovery for the synthesis of a wide array of more complex molecules and potential therapeutic agents. The thiazole ring is a key structural motif found in numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in common and important synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 121357-04-8 | [1] |

| Molecular Formula | C₆H₉NOS | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

| Boiling Point | 132 °C | [1] |

| Appearance | Not specified, likely a liquid | |

| SMILES | CC1=NC(=CS1)CCO | [1] |

Applications in Synthesis

The primary alcohol functionality of this compound allows for a variety of classical and modern synthetic transformations, enabling its incorporation into larger molecular scaffolds. Key applications include its use as a precursor for esters, ethers, and other derivatives, which can serve as intermediates in the synthesis of biologically active compounds.

Experimental Protocols

The following section provides detailed experimental protocols for key reactions involving this compound. These protocols are based on established synthetic methodologies and are intended to serve as a starting point for laboratory implementation.

Protocol 1: Esterification via Acyl Chloride

This protocol describes the synthesis of a 2-(2-methyl-1,3-thiazol-4-yl)ethyl ester through the reaction of the parent alcohol with an acyl chloride. This is a robust and generally high-yielding method for ester formation.

Reaction Scheme:

Caption: General Esterification Reaction.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M solution) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add anhydrous pyridine or triethylamine (1.2 eq.).

-

Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Quantitative Data Example (Hypothetical):

| Reactant 1 (Alcohol) | Reactant 2 (Acyl Chloride) | Base | Solvent | Time (h) | Yield (%) |

| 1.0 g (6.98 mmol) | Acetyl Chloride (0.54 g, 7.68 mmol) | Pyridine (0.67 g, 8.38 mmol) | DCM (35 mL) | 4 | ~90 |

| 1.0 g (6.98 mmol) | Benzoyl Chloride (1.08 g, 7.68 mmol) | TEA (0.85 g, 8.38 mmol) | DCM (35 mL) | 12 | ~85 |

Protocol 2: Williamson Ether Synthesis

This protocol details the formation of an ether derivative from this compound using the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.

Reaction Scheme:

Caption: Williamson Ether Synthesis Workflow.

Materials:

-

This compound

-

Sodium hydride (NaH) or potassium hydride (KH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Standard glassware for inert atmosphere reactions, extraction, and purification

Procedure:

-

To a suspension of sodium hydride (1.2 eq., washed with anhydrous hexanes to remove mineral oil) in anhydrous THF or DMF under an inert atmosphere at 0 °C, slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC. Gentle heating may be required for less reactive alkyl halides.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data Example (Hypothetical):

| Reactant 1 (Alcohol) | Reactant 2 (Alkyl Halide) | Base | Solvent | Time (h) | Yield (%) |

| 1.0 g (6.98 mmol) | Methyl Iodide (1.09 g, 7.68 mmol) | NaH (0.34 g, 8.38 mmol) | THF (35 mL) | 6 | ~80 |

| 1.0 g (6.98 mmol) | Benzyl Bromide (1.31 g, 7.68 mmol) | NaH (0.34 g, 8.38 mmol) | DMF (35 mL) | 12 | ~75 |

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the logical flow of the synthetic transformations described above.

Caption: Synthetic routes from the starting material.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Acyl chlorides are corrosive and react violently with water; handle with care.

-

Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas; handle under an inert atmosphere and quench carefully.

-

Alkyl halides can be toxic and lachrymatory; handle with caution.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a variety of derivatives. The protocols provided herein for esterification and ether synthesis offer reliable methods for the functionalization of its primary alcohol group, opening avenues for the creation of novel compounds with potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

Application Notes and Protocols for Ether Synthesis Using 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of ethers from 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, a versatile building block in medicinal chemistry. The following sections describe two robust methods for this conversion: the Williamson ether synthesis and the Mitsunobu reaction. These protocols are intended to serve as a foundational guide for researchers and may require optimization based on the specific alkylating agent and desired final product.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The conversion of its primary alcohol moiety to an ether linkage allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The choice of synthetic method depends on the nature of the alkylating agent and the desired stereochemical outcome.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for preparing symmetrical and unsymmetrical ethers.[1][2][3][4][5] The reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate in an SN2 reaction.[1][4][5]

General Reaction Scheme:

R-OH + R'-OH + PPh₃ + DEAD → R-O-R' + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

References

Application Notes and Protocols: Modification of the Hydroxyl Group in 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 2-(2-Methyl-1,3-thiazol-4-yl)ethanol, a versatile building block in medicinal chemistry and drug development. The primary alcohol moiety of this compound can be readily converted into a variety of functional groups, including esters, ethers, and aldehydes, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines procedures for esterification, etherification, and oxidation, complete with exemplary data and visual workflows to guide researchers in the successful derivatization of this thiazole scaffold.

Introduction

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. The molecule this compound offers a strategic advantage in drug design, featuring a reactive primary hydroxyl group tethered to the heterocyclic core. Modification of this hydroxyl group is a key strategy for modulating the physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, of potential drug candidates. These modifications can significantly impact the pharmacokinetic and pharmacodynamic profile of the resulting derivatives. This document provides standardized protocols for the common and synthetically useful transformations of this hydroxyl group.

Chemical Structures and Modifications

The primary hydroxyl group of this compound can be modified through several standard organic transformations. The three key modifications detailed in these notes are:

-

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative to form an ester.

-

Etherification: The formation of an ether linkage by reacting the alcohol with an alkyl halide.

-

Oxidation: The conversion of the primary alcohol to the corresponding aldehyde.

Application Notes and Protocols for 2-(2-Methyl-1,3-thiazol-4-yl)ethanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methyl-1,3-thiazol-4-yl)ethanol is a versatile heterocyclic building block in medicinal chemistry. Its structural motif, featuring a thiazole ring, is present in a wide array of biologically active compounds. The thiazole nucleus is a key pharmacophore known to impart diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The ethanol side chain of this particular molecule offers a convenient handle for synthetic modification, allowing for its incorporation into larger, more complex molecular architectures.

These application notes provide an overview of the utility of this compound as a precursor for the synthesis of novel compounds with potential therapeutic applications. Detailed protocols for the activation of its hydroxyl group and subsequent nucleophilic substitution are provided, alongside examples of its application in the synthesis of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 121357-04-8 | [1] |

| Molecular Formula | C₆H₉NOS | [1] |

| Molecular Weight | 143.21 g/mol | [1] |

| Boiling Point | 132 °C | [1] |

| SMILES | CC1=NC(=CS1)CCO | [1] |

Application in the Synthesis of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its role as a synthon for introducing the 2-(2-methyl-1,3-thiazol-4-yl)ethyl moiety into a target molecule. This is typically achieved by activating the terminal hydroxyl group to create a good leaving group, such as a mesylate or tosylate. The resulting activated intermediate can then readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and carbanions, to generate a diverse library of compounds.

A general workflow for the utilization of this compound in synthesis is depicted in the following diagram:

Caption: Synthetic workflow using this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl Methanesulfonate

This protocol details the conversion of the hydroxyl group of this compound into a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes.

-

Slowly add methanesulfonyl chloride (1.1-1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for mesylation.

Protocol 2: Nucleophilic Substitution with an Amine

This protocol provides a general method for the alkylation of a primary or secondary amine with the previously synthesized 2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate.

Materials:

-

2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate

-

Desired primary or secondary amine

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the desired amine (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq).

-

Add a solution of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl methanesulfonate (1.0-1.2 eq) in the same solvent to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for several hours to overnight, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-(2-methyl-1,3-thiazol-4-yl)ethanamine.

Caption: Workflow for amine alkylation.

Case Study: Synthesis of Antimicrobial Agents

While direct synthesis from this compound is not extensively documented in readily available literature for a specific named drug, the resulting N-substituted ethanamine derivatives are structurally related to compounds with known biological activities. For instance, various 2-aminothiazole derivatives have been synthesized and shown to possess significant antimicrobial properties. The general synthetic scheme described above can be employed to generate a library of compounds for screening against various bacterial and fungal strains.

Table 2: Representative Biological Activities of Thiazole Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Reference |

| Substituted 2-aminothiazoles | Antibacterial | Staphylococcus aureus, Escherichia coli | [2] |

| Imidazo[2,1-b]thiazoles | Anticancer | Various cancer cell lines | [3] |

| Thiazole-containing sulfonamides | Antibacterial | Gram-positive and Gram-negative bacteria | [4] |

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds in the field of medicinal chemistry. The straightforward activation of its hydroxyl group allows for the facile introduction of the 2-(2-methyl-1,3-thiazol-4-yl)ethyl moiety into various molecular scaffolds. The provided protocols offer a robust foundation for researchers to explore the synthesis of novel thiazole-containing derivatives and to investigate their potential as therapeutic agents. The established broad-spectrum biological activity of the thiazole core structure underscores the potential of derivatives of this compound in drug discovery programs.

References

- 1. This compound | 121357-04-8 | WEA35704 [biosynth.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 2-(2-Methyl-1,3-thiazol-4-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential antimicrobial applications of novel compounds derived from 2-(2-methyl-1,3-thiazol-4-yl)ethanol. The thiazole moiety is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial effects.[1][2] This document outlines detailed protocols for the derivatization of this compound into ester and ether analogs, presents representative antimicrobial activity data for structurally similar compounds, and visualizes potential mechanisms of action through signaling pathway diagrams.

Synthetic Pathways

The hydroxyl group of this compound serves as a versatile handle for synthetic modification. Two primary pathways for derivatization are detailed below: esterification to form a library of ester derivatives and the Williamson ether synthesis to generate ether analogs.

Synthesis of 2-(2-Methyl-1,3-thiazol-4-yl)ethyl Esters

Esterification of the primary alcohol can be achieved by reacting it with various carboxylic acids or their activated derivatives (e.g., acyl chlorides or anhydrides). The following is a general protocol for the synthesis of 2-(2-methyl-1,3-thiazol-4-yl)ethyl esters.

Experimental Protocol: General Procedure for Ester Synthesis

-

To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add the desired carboxylic acid (1.1 eq.) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq.).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester.

Alternatively, for more reactive acylating agents:

-

Dissolve this compound (1.0 eq.) and a base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C.

-

Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography as described above.

Synthesis Workflow for Ester Derivatives

Caption: Workflow for the synthesis of ester derivatives.

Synthesis of 2-(2-(2-Methyl-1,3-thiazol-4-yl)ethoxy) Derivatives (Ethers)

The Williamson ether synthesis provides a reliable method for preparing ethers from an alcohol and an organohalide. This involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.2 eq.), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) at 0 °C, add a solution of this compound (1.0 eq.) in the same solvent dropwise.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.

-

Add the desired alkyl halide (R-X, where X is Cl, Br, or I; 1.1 eq.) to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 4-24 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ether.[3][4][5]

Synthesis Workflow for Ether Derivatives

Caption: Workflow for the synthesis of ether derivatives.

Antimicrobial Activity

While specific antimicrobial data for derivatives of this compound are not extensively reported, the broader class of thiazole-containing compounds has demonstrated significant activity against a range of bacterial and fungal pathogens.[1][2] The following table summarizes the minimum inhibitory concentration (MIC) values for structurally related thiazole derivatives against various microorganisms, providing an indication of the potential efficacy of the proposed synthetic compounds.

Table 1: Antimicrobial Activity of Representative Thiazole Derivatives